molecular formula C12H17NO3S B1415889 2-Methyl-4-(piperidine-1-sulfonyl)-phenol CAS No. 1394919-39-1

2-Methyl-4-(piperidine-1-sulfonyl)-phenol

Cat. No.: B1415889
CAS No.: 1394919-39-1
M. Wt: 255.34 g/mol
InChI Key: XAUCPMRVUNAABT-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidine-1-sulfonyl)-phenol is an organic compound that features a phenol group substituted with a methyl group at the 2-position and a piperidine-1-sulfonyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidine-1-sulfonyl)-phenol typically involves the sulfonation of 2-methylphenol (o-cresol) followed by the introduction of the piperidine-1-sulfonyl group. The reaction conditions often include the use of sulfonyl chlorides and appropriate bases to facilitate the substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidine-1-sulfonyl)-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the phenol.

Scientific Research Applications

2-Methyl-4-(piperidine-1-sulfonyl)-phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidine-1-sulfonyl)-phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in various biochemical interactions, while the piperidine-1-sulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-piperidine-1-sulfonyl chloride: Similar structure but lacks the phenol group.

    2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy]acetic acid: Contains an additional acetic acid group.

Uniqueness

2-Methyl-4-(piperidine-1-sulfonyl)-phenol is unique due to the presence of both the phenol and piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-methyl-4-piperidin-1-ylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-9-11(5-6-12(10)14)17(15,16)13-7-3-2-4-8-13/h5-6,9,14H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUCPMRVUNAABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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